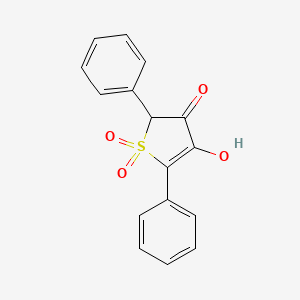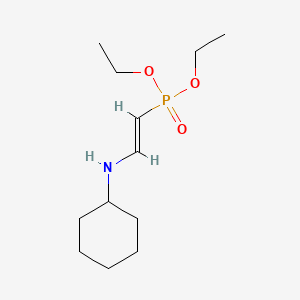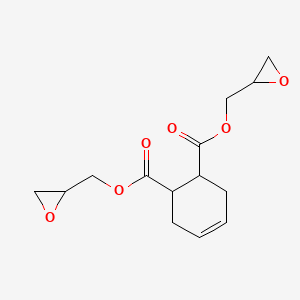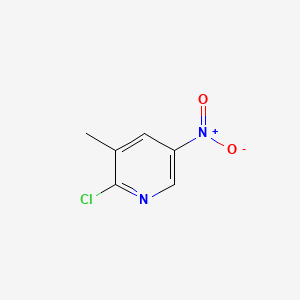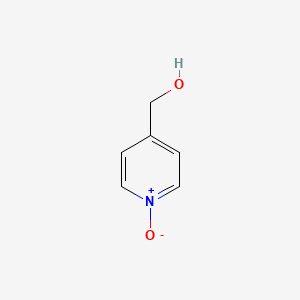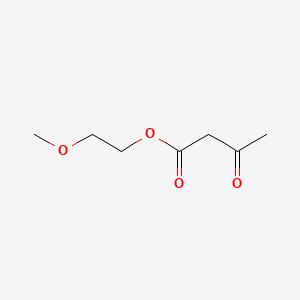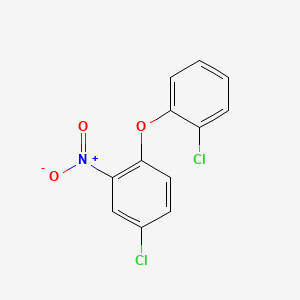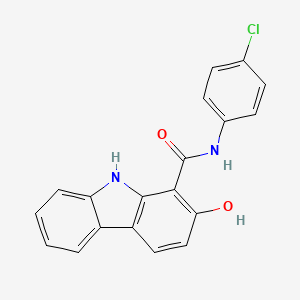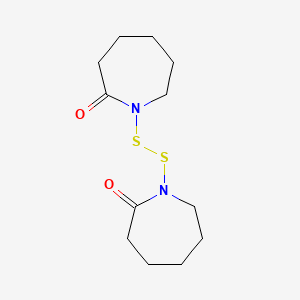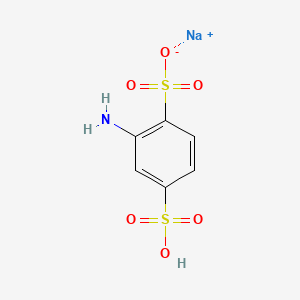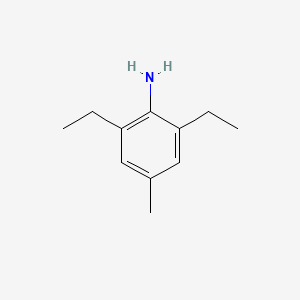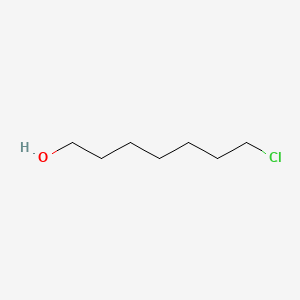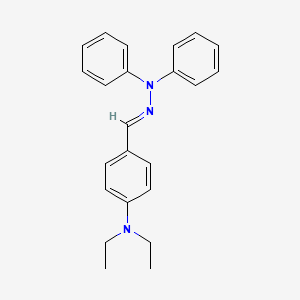
1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) is a chemical compound with the molecular formula C8H12N2. This compound is characterized by its two amino groups (-NH2) attached to a benzene ring, with each amino group being substituted by a methyl group (-CH3).
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Benzenediamine, N,N-dimethyl- can be synthesized through the nitration of 1,4-diaminobenzene followed by the reduction of the nitro groups to amino groups. The reaction conditions typically involve the use of strong reducing agents such as hydrogen in the presence of a catalyst or iron filings in acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes that allow for efficient and scalable production. The use of automated systems and advanced reaction monitoring techniques ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,4-Benzenediamine, N,N-dimethyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a catalyst are employed.
Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives are often formed as oxidation products.
Reduction: The reduction of nitro groups to amino groups results in the formation of diamines.
Substitution: Halogenated derivatives are produced through substitution reactions.
Scientific Research Applications
1,4-Benzenediamine, N,N-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of various heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biological assays.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1,4-Benzenediamine, N,N-dimethyl- is similar to other aromatic amines such as 1,2-benzenediamine and 1,3-benzenediamine. its unique structure, with two methyl groups on the amino groups, gives it distinct chemical and physical properties. This makes it particularly useful in specific applications where other similar compounds may not be as effective.
Comparison with Similar Compounds
1,2-Benzenediamine
1,3-Benzenediamine
1,4-Benzenediamine
2,6-Dimethylaniline
3,5-Dimethylaniline
Properties
CAS No. |
62778-12-5 |
|---|---|
Molecular Formula |
C18H26N4O4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid |
InChI |
InChI=1S/2C8H12N2.C2H2O4/c2*1-10(2)8-5-3-7(9)4-6-8;3-1(4)2(5)6/h2*3-6H,9H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
MNUINXKPLPIOEF-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N.CN(C)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N.CN(C)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O |
| 62778-12-5 | |
Pictograms |
Irritant |
Related CAS |
99-98-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


